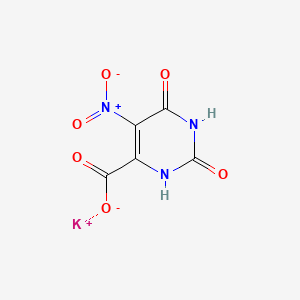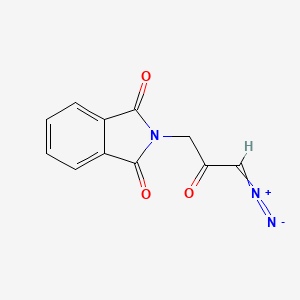
N-(2-Oxo-3-diazopropyl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-3-diazopropyl)phthalimide is a compound belonging to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a diazo group and a phthalimide moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-3-diazopropyl)phthalimide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by diazotization. One common method includes the following steps:
Formation of Phthalimide: Phthalic anhydride reacts with a primary amine under dehydrative conditions to form phthalimide.
Diazotization: The phthalimide derivative is then treated with nitrous acid to introduce the diazo group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-3-diazopropyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to amines or other functional groups.
Substitution: The diazo group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(2-Oxo-3-diazopropyl)phthalimide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: This compound is utilized in the production of dyes, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-Oxo-3-diazopropyl)phthalimide involves the generation of reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to modifications in proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, used widely in organic synthesis and as a precursor for other derivatives.
Naphthalimide: Similar in structure but with a naphthalene ring, used in fluorescent dyes and as a DNA intercalator.
Thiazolidine Derivatives: These compounds share some structural similarities and are used in medicinal chemistry
Uniqueness
N-(2-Oxo-3-diazopropyl)phthalimide is unique due to its diazo group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research .
Properties
IUPAC Name |
2-(3-diazo-2-oxopropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c12-13-5-7(15)6-14-10(16)8-3-1-2-4-9(8)11(14)17/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUNSXCKCWPTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(NZ)-N-[(3Z)-1,4-dibromo-3-hydroxyiminobutan-2-ylidene]hydroxylamine;1,4-dioxane](/img/structure/B7783045.png)
![(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B7783050.png)
![(4-Oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B7783053.png)
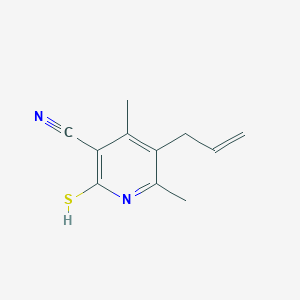
![Diphenyl[(tetrahydrofuran-2-ylmethoxy)methyl]phosphane oxide](/img/structure/B7783066.png)
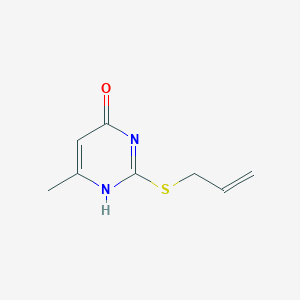

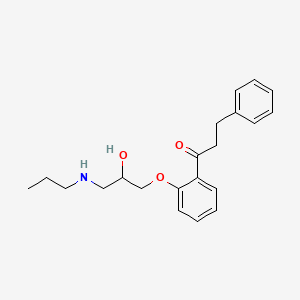
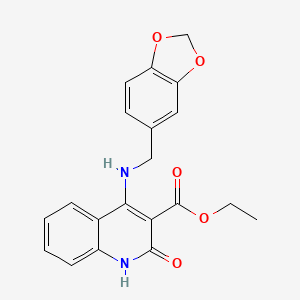
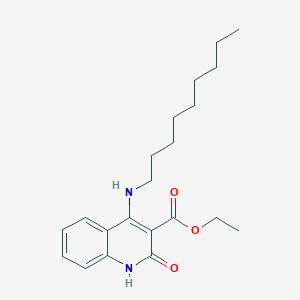
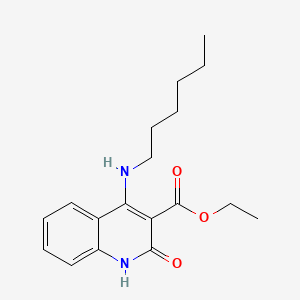
![6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B7783110.png)
![6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine](/img/structure/B7783129.png)
